6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazolo-thiadiazine core fused with a dimethoxyphenyl group and an ethyl substituent. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzohydrazide with ethyl isothiocyanate, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(3,4-dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits shikimate dehydrogenase by binding to its active site, thereby preventing the biosynthesis of essential metabolites in bacteria.
Tubulin Polymerization Inhibition: It binds to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-(3,4-Dimethoxyphenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds in terms of structure and activity:
6-Phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Similar core structure but different substituents, leading to variations in biological activity.
6-(4-Methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Exhibits different pharmacological properties due to the presence of a methyl group instead of methoxy groups.
6-(3,4,5-Trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its potent anticancer activity, highlighting the importance of methoxy groups in enhancing biological activity.
Properties
CAS No. |
442669-13-8 |
---|---|
Molecular Formula |
C14H16N4O2S |
Molecular Weight |
304.4 |
Purity |
95 |
Origin of Product |
United States |
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